Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Overview
Description
Preparation Methods
The preparation of CBP007 involves the use of hybridoma technology. This process includes the immunization of mice with the target antigen (BMI-1 protein), followed by the fusion of the mouse spleen cells with myeloma cells to create hybrid cells. These hybrid cells are then screened for the production of the desired antibody. The selected hybridoma cells are cultured, and the antibody is purified from the culture supernatant using protein A affinity chromatography .
Chemical Reactions Analysis
CBP007, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in various biochemical interactions, such as binding to its target antigen (BMI-1 protein). This binding can be analyzed using techniques like Western Blot, Chromatin Immunoprecipitation (ChIP), and Flow Cytometry (FC) .
Scientific Research Applications
CBP007 is widely used in scientific research, particularly in the fields of neuroscience and cancer research. It is used to study the role of BMI-1 in various cellular processes, including stem cell maintenance, cell proliferation, and oncogenesis. The antibody can be used in various applications, such as Western Blot, ChIP, and FC, to detect and quantify the presence of BMI-1 in different biological samples .
Mechanism of Action
The mechanism of action of CBP007 involves its specific binding to the BMI-1 protein. BMI-1 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in the regulation of gene expression through chromatin remodeling. By binding to BMI-1, CBP007 can inhibit its function, thereby affecting the transcriptional regulation of target genes .
Comparison with Similar Compounds
CBP007 can be compared with other monoclonal antibodies targeting the BMI-1 protein, such as CBP006. Both antibodies are used for similar applications in scientific research, but they may differ in their binding affinities and specificities. Another similar compound is Y08197, a selective inhibitor of the CBP/EP300 bromodomain, which is used in the treatment of prostate cancer . Unlike CBP007, Y08197 is a small molecule inhibitor and works by inhibiting the bromodomain of CBP/EP300, rather than binding to the BMI-1 protein.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBKRLYHYJMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502718 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-80-8 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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